SC-236

Catalog No.
S542682
CAS No.
170569-86-5
M.F
C16H11ClF3N3O2S
M. Wt
401.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC-236

CAS Number

170569-86-5

Product Name

SC-236

IUPAC Name

4-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C16H11ClF3N3O2S

Molecular Weight

401.8 g/mol

InChI

InChI=1S/C16H11ClF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)

InChI Key

NSQNZEUFHPTJME-UHFFFAOYSA-N

SMILES

Array

solubility

insoluble

Synonyms

4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, SC 236, SC 58236, SC-236, SC-58236, SC236, SC58236

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Cl

The exact mass of the compound 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide is 401.0213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SC-236 is a synthetic diaryl-heterocycle and a highly selective cyclooxygenase-2 (COX-2) inhibitor, originally developed as a primary structural lead during the discovery of the clinical drug celecoxib [1]. Chemically distinguished by a 4-chlorophenyl moiety rather than the 4-methylphenyl group found in celecoxib, SC-236 exhibits extreme metabolic stability and an exceptionally long plasma half-life [2]. It demonstrates high potency with an IC50 of 10 nM for COX-2 and an approximately 1,780-fold selectivity over COX-1 . Beyond its primary target, SC-236 functions as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. In procurement and material selection, SC-236 is prioritized as a stable reference standard for metabolic assays, a dual-action pharmacological tool for fibrosis research, and a long-acting in vivo probe where frequent redosing of shorter-half-life analogs would introduce unacceptable pharmacokinetic variability [2].

Substituting SC-236 with its clinical analog celecoxib or non-selective NSAIDs fundamentally alters experimental pharmacokinetics and off-target profiles [1]. Celecoxib contains a para-methyl group that is highly susceptible to rapid metabolic oxidation via hepatic cytochrome P450 enzymes, resulting in a relatively short half-life that requires frequent dosing in in vivo models to maintain target suppression [1]. In contrast, the para-chloro substitution in SC-236 blocks this primary metabolic liability, granting it an extended half-life ideal for sustained target engagement [1]. Furthermore, generic COX-2 inhibitors often lack the potent, concentration-dependent PPARγ agonism inherent to SC-236, which is critical for inducing apoptosis in hepatic stellate cells [2]. Using standard NSAIDs like indomethacin introduces profound COX-1-mediated gastrointestinal and renal toxicities, confounding long-term efficacy studies[3]. Consequently, replacing SC-236 compromises both the metabolic stability and the specific dual-pathway (COX-2/PPARγ) modulation required in specialized fibrosis and tumor microenvironment assays[2].

Halogen-Mediated Metabolic Resistance vs. Celecoxib

The structural divergence between SC-236 and celecoxib dictates their metabolic fate [1]. Celecoxib features a 4-methylphenyl group that undergoes rapid oxidation to a carboxylic acid metabolite, limiting its half-life [1]. SC-236 replaces this with a 4-chlorophenyl group, effectively blocking the primary site of oxidative metabolism[1]. This substitution results in an exceptionally long plasma half-life compared to celecoxib, ensuring sustained systemic exposure [1].

Evidence DimensionMetabolic oxidation liability and in vivo half-life
Target Compound DataSC-236 (Para-chloro group blocks primary CYP-mediated oxidation, yielding an exceptionally prolonged half-life)
Comparator Or BaselineCelecoxib (Para-methyl group undergoes rapid oxidation)
Quantified DifferenceSC-236 provides superior sustained in vivo exposure without the rapid clearance associated with celecoxib's methyl group oxidation.
ConditionsIn vivo pharmacokinetic profiling and structural metabolism assays

Buyers conducting long-term in vivo studies require SC-236 to achieve sustained COX-2 inhibition without the pharmacokinetic peaks and troughs associated with celecoxib redosing.

Superior COX-2 Inhibitory Potency and Isoform Selectivity

SC-236 demonstrates extraordinary affinity for COX-2 while sparing the constitutively active COX-1 isoform. In purified enzyme assays, SC-236 achieves an IC50 of 10 nM for COX-2, compared to an IC50 of 17.8 μM for COX-1, yielding a selectivity ratio of approximately 1,780-fold . In contrast, celecoxib exhibits a comparatively higher IC50 of 40 nM for COX-2 in comparable Sf9 cell assays . Non-selective NSAIDs like indomethacin show little to no selectivity, inhibiting both isoforms [1].

Evidence DimensionCOX-2 IC50 and Isoform Selectivity
Target Compound DataSC-236 (IC50 = 10 nM; ~1,780-fold selective over COX-1)
Comparator Or BaselineCelecoxib (IC50 = 40 nM); Non-selective NSAIDs (No selectivity)
Quantified DifferenceSC-236 is approximately 4-fold more potent against COX-2 than celecoxib and provides massive selectivity over COX-1 compared to traditional NSAIDs.
ConditionsIn vitro enzymatic inhibition assays

Selecting SC-236 ensures maximum suppression of inducible inflammatory pathways at lower molar concentrations while eliminating COX-1-related experimental artifacts.

Concentration-Dependent PPARγ Activation for Anti-Fibrotic Applications

Beyond COX-2 inhibition, SC-236 functions as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) [1]. In luciferase-reporter trans-activation assays and cultured hepatic stellate cells (HSCs), SC-236 acts in a concentration-dependent manner (3 to 10 μM) to induce PPARγ expression and promote non-parenchymal cell apoptosis [1]. In vivo models of CCl4-induced liver fibrosis show that SC-236 (6 mg/kg) significantly reduces fibrosis and suppresses α-SMA expression [1]. Many standard COX-2 inhibitors lack this potent dual functionality [1].

Evidence DimensionPPARγ Trans-activation and Anti-fibrotic Efficacy
Target Compound DataSC-236 (Potent PPARγ agonist at 3-10 μM; reduces CCl4-induced liver fibrosis at 6 mg/kg)
Comparator Or BaselineStandard NSAIDs (Lack significant PPARγ agonism at equivalent pharmacological doses)
Quantified DifferenceSC-236 provides a dual-mechanism anti-fibrotic effect (COX-2 inhibition + PPARγ activation) absent in conventional baseline NSAIDs.
ConditionsLuciferase-reporter assays and CCl4-treated Wistar rat models

Procurement for hepatic fibrosis and stellate cell research should prioritize SC-236 to leverage its unique dual-pathway modulation, which is critical for inducing HSC apoptosis.

Long-Term In Vivo Inflammatory and Oncology Models

Due to its extreme metabolic stability and long plasma half-life driven by the 4-chlorophenyl substitution, SC-236 is the optimal choice for sustained systemic COX-2 suppression in murine tumor xenograft and chronic inflammation models, eliminating the need for continuous redosing required by celecoxib [1].

Hepatic Fibrosis and Stellate Cell Apoptosis Assays

SC-236 is specifically procured for liver fibrosis research because of its potent, concentration-dependent PPARγ agonism [2]. It is used to induce apoptosis in hepatic stellate cells and suppress α-SMA expression in CCl4-induced injury models where standard NSAIDs fail to provide dual-pathway efficacy [2].

Metabolic Reference Standard in Chemoinformatics

In DMPK (Drug Metabolism and Pharmacokinetics) screening, SC-236 serves as a critical structural benchmark [1]. Its halogenated para-position provides a metabolically blocked baseline to compare the oxidation rates of methyl- or alkyl-substituted diarylpyrazole analogs during lead optimization[1].

Selective COX-2 Pathway Decoupling

With an IC50 of 10 nM and >1,700-fold selectivity over COX-1, SC-236 is utilized in in vitro mechanistic assays to cleanly decouple inducible COX-2 signaling from constitutive COX-1 activity, avoiding the gastrointestinal and renal confounding factors introduced by non-selective NSAIDs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

401.0212600 Da

Monoisotopic Mass

401.0212600 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9HGW1H8S2M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

Mechanism of Action

This drug is a selective inhibitor of the COX-2 enzyme,. COX-2 is expressed in the brain, in the kidney, in bone, and likely in the female reproductive system. Its expression at other sites is increased during inflammation, experimentally, in response to mitogenic stimuli. Growth factors, phorbol esters, and interleukin (IL)-1 stimulate the expression of COX-2 in fibroblasts, while endotoxin serves the same function in monocytes/macrophages. SC-236 works also directly through suppressing the nuclear translocation of RelA/p65, a transcription factor. SC-236 directly targets proteins that facilitate the nuclear translocation of NF-κB, an inflammatory signaling pathway,.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

170569-86-5

Wikipedia

SC-236

Biological Half Life

Long plasma half-life.

Dates

Last modified: 08-15-2023
1: Kishi K, Milas L, Hunter N, Sato M. [Recent studies on anti-angiogenesis in cancer therapy]. Nihon Rinsho. 2000 Aug;58(8):1747-62. Review. Japanese. PubMed PMID: 10944947.
2: Masferrer JL, Koki A, Seibert K. COX-2 inhibitors. A new class of antiangiogenic agents. Ann N Y Acad Sci. 1999;889:84-6. Review. PubMed PMID: 10668485.

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